molecular formula C13H15BrN4O4S B3014093 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone CAS No. 1903892-51-2

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B3014093
CAS No.: 1903892-51-2
M. Wt: 403.25
InChI Key: ZYHIJMPOPWMRBG-UHFFFAOYSA-N
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Description

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone is a useful research compound. Its molecular formula is C13H15BrN4O4S and its molecular weight is 403.25. The purity is usually 95%.
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Biological Activity

The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including the imidazole and diazepane moieties, suggest a variety of pharmacological effects. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound can be described by its molecular formula C15H16N6O3SC_{15}H_{16}N_{6}O_{3}S and has a molecular weight of approximately 392.45 g/mol. The presence of functional groups such as sulfonyl and methanone enhances its reactivity and interaction with biological targets. The structural components are highlighted below:

ComponentDescription
ImidazoleA five-membered ring containing nitrogen, known for biological activity.
DiazepaneA seven-membered ring that may influence pharmacokinetics.
Sulfonyl GroupEnhances solubility and biological interactions.
BromofuranContributes to potential antimicrobial properties.

The mechanism of action for this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The binding affinity to these targets may modulate their activity, leading to altered biochemical pathways. This interaction is crucial in understanding its therapeutic potential.

Antibacterial Activity

Research indicates that compounds with imidazole rings often exhibit antibacterial properties. For instance, analogues similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to their structural characteristics that favor interaction with bacterial enzymes .

Anti-inflammatory Effects

Studies on related compounds have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophages. The inhibition of pro-inflammatory cytokines such as TNF-α and COX-2 suggests that this compound may also possess similar anti-inflammatory capabilities .

Antitumor Potential

Preliminary studies suggest that compounds featuring imidazole and diazepane structures may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms involve apoptosis induction and cell cycle arrest, making this compound a candidate for further anticancer research.

Case Studies

  • Study on Antibacterial Properties : A study involving imidazole derivatives showed that modifications at the diazepane position significantly enhanced antibacterial activity against Gram-positive bacteria, including MRSA .
  • Anti-inflammatory Research : In vitro assays demonstrated that related compounds reduced nitric oxide levels in RAW264.7 macrophages, indicating potential use in treating inflammatory diseases .
  • Cytotoxicity Assays : Compounds similar to this one were tested against various cancer cell lines, revealing IC50 values in the micromolar range, suggesting significant antitumor activity.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O4S/c14-11-3-2-10(22-11)13(19)17-4-1-5-18(7-6-17)23(20,21)12-8-15-9-16-12/h2-3,8-9H,1,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHIJMPOPWMRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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